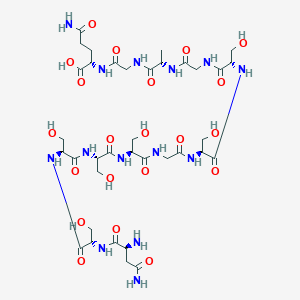
Msh, gamma, (15-26)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Msh, gamma, (15-26), also known as Msh, gamma, (15-26), is a useful research compound. Its molecular formula is C36H60N14O21 and its molecular weight is 1024.9 g/mol. The purity is usually 95%.
The exact mass of the compound Msh, gamma, (15-26) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Msh, gamma, (15-26) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Msh, gamma, (15-26) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
Gamma-MSH has been shown to exert potent anti-inflammatory effects. Research indicates that it can modulate the immune response by inhibiting pro-inflammatory cytokines and promoting the production of anti-inflammatory mediators such as IL-10 . This property makes γ-MSH a candidate for treating inflammatory diseases such as arthritis, dermatitis, and organ injuries.
Case Study: Ocular Inflammation
In studies involving ocular inflammation models, γ-MSH demonstrated the ability to reduce inflammation and protect retinal cells from damage. It was noted that treatment with γ-MSH resulted in decreased apoptosis in corneal epithelial cells subjected to oxidative stress .
Regulation of Appetite and Energy Homeostasis
Gamma-MSH plays a crucial role in appetite regulation and energy balance. It has been implicated in modulating satiety signals in the hypothalamus. For instance, high concentrations of α-MSH (a related peptide) have been shown to enhance appetite modulation following weight loss therapy in obese adolescents . This suggests that γ-MSH could be utilized in obesity management strategies.
Case Study: Obesity Management
A clinical trial demonstrated that administration of γ-MSH analogs led to significant reductions in body weight and fat mass among participants with obesity. The mechanism involved the activation of MC3R pathways that regulate energy expenditure .
Cardiovascular Effects
Research indicates that γ-MSH may influence cardiovascular health by regulating blood pressure and sodium balance through its action on renal tubular cells . This suggests potential applications in managing hypertension and related cardiovascular disorders.
Case Study: Hypertension Studies
In animal models, γ-MSH administration resulted in reduced blood pressure and improved renal function by modulating sodium absorption via central neural pathways .
Binding Affinity of Gamma-MSH Analogues
| Analogue | Receptor | Binding Affinity (nM) |
|---|---|---|
| γ-MSH | hMC3R | 44 |
| hMC4R | 250 | |
| hMC5R | 83 | |
| Modified | hMC3R | 1 |
| hMC4R | 100 | |
| hMC5R | 250 |
This table summarizes the binding affinities of various γ-MSH analogues at different melanocortin receptors, illustrating how structural modifications can influence receptor selectivity and potency.
Eigenschaften
CAS-Nummer |
125636-77-3 |
|---|---|
Molekularformel |
C36H60N14O21 |
Molekulargewicht |
1024.9 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N14O21/c1-14(28(62)40-6-26(60)44-16(36(70)71)2-3-23(38)57)43-25(59)5-41-30(64)17(8-51)47-32(66)19(10-53)45-27(61)7-42-31(65)18(9-52)48-34(68)21(12-55)50-35(69)22(13-56)49-33(67)20(11-54)46-29(63)15(37)4-24(39)58/h14-22,51-56H,2-13,37H2,1H3,(H2,38,57)(H2,39,58)(H,40,62)(H,41,64)(H,42,65)(H,43,59)(H,44,60)(H,45,61)(H,46,63)(H,47,66)(H,48,68)(H,49,67)(H,50,69)(H,70,71)/t14-,15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
KJWDCBVOGFIVKY-YTCCEPPISA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Key on ui other cas no. |
125636-77-3 |
Sequenz |
NSSSSGSSGAGQ |
Synonyme |
Asn-Ser(4)-Gly-Ser(2)-Gly-Ala-Gly-Gln-COOH gamma-3-melanotropin (15-26) MSH, gamma, (15-26) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















